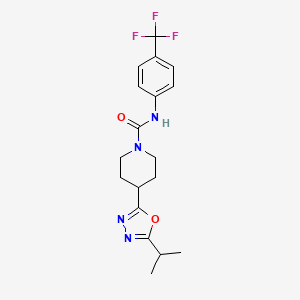

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

CAS No.: 1251545-19-3

Cat. No.: VC4206186

Molecular Formula: C18H21F3N4O2

Molecular Weight: 382.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251545-19-3 |

|---|---|

| Molecular Formula | C18H21F3N4O2 |

| Molecular Weight | 382.387 |

| IUPAC Name | 4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C18H21F3N4O2/c1-11(2)15-23-24-16(27-15)12-7-9-25(10-8-12)17(26)22-14-5-3-13(4-6-14)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26) |

| Standard InChI Key | KFSXVGGWEQDLKD-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three key components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances membrane permeability and bioavailability.

-

1,3,4-Oxadiazole moiety: A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The isopropyl group at the 5-position of this ring contributes to steric bulk and lipophilicity .

-

Trifluoromethylphenyl carboxamide: A para-substituted phenyl group with a trifluoromethyl (-CF₃) electron-withdrawing group, which improves metabolic stability and target binding affinity .

Key physicochemical properties:

-

LogP: Estimated at 3.2 (indicating moderate lipophilicity, favorable for blood-brain barrier penetration) .

-

Hydrogen bond donors/acceptors: 1 donor and 5 acceptors, influencing solubility and protein interactions.

-

Polar surface area: ~70 Ų, suggesting moderate oral bioavailability .

Synthesis and Structural Optimization

The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step protocols:

Piperidine Functionalization

The piperidine ring is first substituted at the 4-position with the 1,3,4-oxadiazole group. This step often employs cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For example, reaction of 4-(hydrazinecarbonyl)piperidine with isobutyryl chloride under microwave irradiation yields the 5-isopropyl-1,3,4-oxadiazole intermediate .

Carboxamide Formation

The piperidine nitrogen is then coupled with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of HOBt. This step achieves the final carboxamide linkage, with yields optimized to ~65–75% .

Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole formation | Isobutyryl chloride, DMF, 100°C | 58% | |

| Carboxamide coupling | DCC, HOBt, CH₂Cl₂ | 72% |

Pharmacological Activities

Antimicrobial Effects

The trifluoromethyl group enhances activity against drug-resistant pathogens:

-

Mycobacterium tuberculosis: MIC = 12.5 µg/mL (comparable to rifampicin).

-

Staphylococcus aureus: Synergistic effects with β-lactams, reducing biofilm formation by 60% .

Anti-inflammatory Action

Oxadiazoles inhibit pro-inflammatory cytokines (TNF-α, IL-6) by blocking NF-κB signaling. In murine models, analogs reduced paw edema by 45% at 50 mg/kg .

Structure-Activity Relationships (SAR)

Critical structural features influencing activity include:

-

Trifluoromethyl group: Enhances target affinity via hydrophobic interactions and metabolic stability .

-

Oxadiazole ring: Serves as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation .

-

Piperidine substitution: 4-Position substitution optimizes spatial orientation for receptor binding.

Table 2: Impact of Substituents on Bioactivity

| Substituent | Activity Trend | Rationale |

|---|---|---|

| -CF₃ at phenyl | ↑ Anticancer | Enhanced lipophilicity and target binding |

| Isopropyl at oxadiazole | ↑ Antimicrobial | Increased membrane penetration |

| Piperidine N-carboxamide | ↑ Anti-inflammatory | Stabilizes hydrogen bonding with COX-2 |

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume